molecular formula C21H21N3O2 B4773576 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B4773576
M. Wt: 347.4 g/mol
InChI Key: NAZXLVXYURPGGE-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The indole derivative is then coupled with a pyrrolidine-2,5-dione moiety through a series of reactions involving amide bond formation, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent coupling reactions. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as halogens or nitro compounds.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine-2,5-dione ring.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety with a pyrrolidine-2,5-dione ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-6-2-5-9-19(14)24-20(25)12-18(21(24)26)22-11-10-15-13-23-17-8-4-3-7-16(15)17/h2-9,13,18,22-23H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZXLVXYURPGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione
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3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione

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